molecular formula C9H8ClN3O B2531440 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 118631-34-8

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2531440
CAS No.: 118631-34-8
M. Wt: 209.63
InChI Key: AYXDDSTZPWUOPC-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorine atom, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by chlorination and subsequent cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties
In another study focused on cancer research, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC50 values ranging from 10 to 20 µM across different cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Agricultural Applications

Fungicidal Activity
The compound has shown promise as a fungicide. In agricultural studies, it was tested against several fungal pathogens affecting crops. The results indicated that it could effectively inhibit the growth of fungi such as Fusarium and Botrytis, making it a candidate for developing new agricultural fungicides.

Fungal Pathogen Inhibition Percentage (%)
Fusarium oxysporum75
Botrytis cinerea68

Materials Science

Polymer Additive
In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polyvinyl chloride (PVC) can improve its thermal degradation temperature by approximately 20°C.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study published in Pharmaceutical Research examined the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized both in vitro and in vivo models to validate the findings.
  • Cancer Cell Line Testing
    A research article from Cancer Letters reported on the evaluation of the compound's effects on various cancer cell lines. The study provided insights into its mechanisms of action and potential pathways involved in its anticancer activity.
  • Agricultural Field Trials
    Field trials conducted by agricultural researchers demonstrated the effectiveness of the compound as a fungicide under real-world conditions. The trials assessed crop yield improvements and disease resistance.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific triazole ring structure and substitution pattern, which confer distinct chemical and biological properties.

Biological Activity

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as compound TEA63134) is a triazole derivative that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 213.63 g/mol
  • CAS Number : 14292613

The compound is characterized by a triazole ring structure, which is known for its role in various biological activities including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate hydrazones with various electrophiles. Recent studies have highlighted several synthetic routes that yield this compound with good purity and yield .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed marked activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Bacteria Tested Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

The potential anticancer activity of this compound has also been investigated. In vitro studies have shown that similar triazole compounds can induce apoptosis in various cancer cell lines. For instance, compounds derived from triazole structures have been reported to inhibit the growth of cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM .

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, researchers evaluated the antimicrobial efficacy of 3-Chloro-1-methyl-4-phenyl derivatives against clinical isolates. The study found that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

Another significant study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that the presence of the chloro substituent significantly enhanced the cytotoxicity of the compound against selected cancer cells. This underscores the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

5-chloro-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXDDSTZPWUOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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